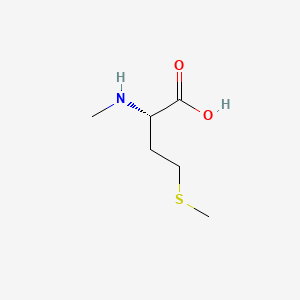

N-Methyl-L-methionine

Descripción

Significance of N-Methylated Amino Acids in Biological Systems

N-methylation represents a minimal yet impactful modification of amino acids and peptide bonds. researchgate.netnih.govbenthamdirect.com This alteration can significantly enhance the pharmacokinetic properties of biologically active peptides, leading to analogues with specific biological activities such as enzyme inhibitors and receptor antagonists or agonists. researchgate.netnih.govbenthamdirect.com The introduction of a methyl group can increase a peptide's stability against enzymatic degradation by proteases, a crucial factor for therapeutic applications. benthamdirect.comresearchgate.netmerckmillipore.com

Furthermore, N-methylation can influence the conformational properties of peptides, promoting the formation of specific secondary structures. benthamdirect.comresearchgate.net This modification often leads to increased lipophilicity and bioavailability, making N-methylated amino acids valuable building blocks in the development of new drugs. researchgate.netbenthamdirect.comrsc.org In nature, N-methylated amino acids are found in various bioactive peptides and proteins, where they contribute to the molecule's stability and function. acs.org For instance, they are present in natural products like dactinomycin (B1684231) and cyclosporine, which have applications in chemotherapy. enamine.net The study of N-methylated amino acids is therefore crucial for understanding natural biological processes and for designing novel therapeutic agents with improved properties. researchgate.netnih.govbenthamdirect.comnih.gov

N-Methyl-L-Methionine as a Unique Amino Acid Derivative for Academic Inquiry

This compound (H-N-Me-Met-OH) serves as a specific and valuable tool in various research fields, particularly in peptide synthesis and drug development. nih.govchemimpex.com As an N-methylated derivative of L-methionine, it allows researchers to investigate the precise effects of N-methylation on the structure, function, and stability of peptides. chemimpex.com Its incorporation into peptide chains is a strategy to enhance resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs. merckmillipore.com

The study of peptides containing this compound can provide insights into how this specific modification influences receptor binding and selectivity. researchgate.net For example, the introduction of an N-methyl group can alter the conformational flexibility of a peptide, leading to more specific interactions with biological targets. researchgate.net Furthermore, research involving this compound contributes to a deeper understanding of the broader implications of N-methylation in biological systems. rsc.org

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H13NO2S | nih.gov |

| Molecular Weight | 163.24 g/mol | nih.gov |

| IUPAC Name | (2S)-2-(methylamino)-4-methylsulfanylbutanoic acid | nih.gov |

Overview of Methionine Metabolism and its Interrelation with N-Methylation

Methionine, an essential amino acid, is central to numerous metabolic pathways crucial for cellular function. nih.govcreative-proteomics.com Its metabolism can be broadly divided into three main parts: the methionine cycle, the transsulfuration pathway, and the salvage pathway. nih.gov A key function of methionine metabolism is the production of S-adenosylmethionine (SAM), the principal methyl donor for a vast array of biological methylation reactions. nih.govwikipedia.orgnih.gov

The methionine cycle begins with the conversion of methionine to SAM by the enzyme methionine adenosyltransferase (MAT). nih.govcreative-proteomics.com SAM then donates its methyl group to various acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases. nih.govwikipedia.orgamsbio.com This process is fundamental to epigenetic regulation, gene expression, and the synthesis of essential biomolecules. wikipedia.orgmdpi.comphysiology.org After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). wikipedia.org

SAH is subsequently hydrolyzed to homocysteine and adenosine (B11128). wikipedia.org Homocysteine can then be remethylated back to methionine, completing the cycle. nih.gov This remethylation can occur via two pathways, one requiring folate and vitamin B12, and another utilizing betaine (B1666868). nih.govwikipedia.org

Alternatively, homocysteine can enter the transsulfuration pathway , where it is converted to cysteine, a precursor for the antioxidant glutathione. nih.govcreative-proteomics.com The methionine salvage pathway recycles byproducts of polyamine synthesis back to methionine. nih.govresearchgate.net

The process of N-methylation, including that of amino acids like methionine, is intrinsically linked to the methionine cycle through the universal methyl donor, SAM. amsbio.comcreative-proteomics.com The availability of SAM, and thus the capacity for cellular methylation, is tightly regulated by the flux through the methionine cycle. creative-proteomics.comcreative-proteomics.com Therefore, the study of this compound and other N-methylated compounds cannot be divorced from the broader metabolic network that governs the supply of methyl groups for these critical biological modifications.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(methylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-7-5(6(8)9)3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXAFCHJCYILRU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195326 | |

| Record name | L-Methionine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42537-72-4 | |

| Record name | N-Methyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42537-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042537724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Methionine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Functions and Roles of N Methyl L Methionine and Its Derivatives in Biological Systems

Modulation of Cellular Methylation Potential

N-Methyl-L-methionine, a derivative of the essential amino acid methionine, and its related compounds play a crucial role in cellular methylation processes. ontosight.ainih.gov The availability of methionine and its derivatives can directly influence the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions, including the methylation of DNA, RNA, and proteins. microbiologyresearch.orgnih.govnih.gov

Impact on DNA and RNA Methylation

The methylation of DNA is a fundamental epigenetic mechanism that governs gene expression without altering the underlying DNA sequence. wikipedia.org Methionine serves as the precursor for SAM, which provides the methyl group for DNA methyltransferases (DNMTs) to methylate cytosine bases, typically in the context of CpG dinucleotides. nih.govnih.gov Fluctuations in methionine availability can alter SAM levels, thereby influencing global and gene-specific DNA methylation patterns and consequently affecting gene expression. nih.govnih.gov For instance, studies have shown that methionine supplementation can increase DNA methylation in the hippocampus, leading to changes in the expression of genes like brain-derived neurotrophic factor (Bdnf). nih.gov In some cases, high levels of dietary methionine have been linked to an increase in S-adenosylhomocysteine (SAH), an inhibitor of DNMTs, which can lead to demethylation of specific gene promoters. nih.gov

Similarly, RNA molecules are also subject to methylation, with N6-methyladenosine (m6A) being one of the most abundant modifications in eukaryotic mRNA. oup.comwikipedia.org This modification is catalyzed by a methyltransferase complex that utilizes SAM as the methyl donor. oup.comwikipedia.org The m6A modification plays a significant role in various aspects of RNA metabolism, including splicing, stability, and translation. oup.comuniprot.org For example, the METTL16 enzyme mediates the N6-methylation of MAT2A mRNA, which encodes for a SAM synthetase, thereby creating a feedback loop to regulate SAM homeostasis. uniprot.org The availability of methionine, as the ultimate source of the methyl group, is therefore intrinsically linked to the landscape of RNA methylation and its regulatory consequences. oup.com

| Biomolecule | Methylation Process | Key Enzymes | Role of Methionine/SAM | Reference |

| DNA | Addition of a methyl group to cytosine bases, primarily at CpG sites. | DNA methyltransferases (DNMTs) | Serves as the precursor for SAM, the essential methyl donor for DNMTs. | nih.govnih.govwikipedia.org |

| RNA (mRNA) | N6-methylation of adenosine (B11128) (m6A). | m6A methyltransferase complex (e.g., METTL3, METTL16) | Provides the methyl group via SAM for the m6A modification. | oup.comwikipedia.orguniprot.org |

Influence on Protein Methylation and Regulation

Protein methylation is a widespread post-translational modification that involves the addition of methyl groups to amino acid residues, most commonly arginine and lysine (B10760008). wikipedia.org This process is catalyzed by protein methyltransferases, which, like DNMTs and RNA methyltransferases, rely on SAM as the methyl donor. wikipedia.orgnih.gov Consequently, the cellular concentration of methionine and its derivatives can directly impact the extent and nature of protein methylation. frontiersin.org

Protein methylation plays a critical role in regulating a wide range of cellular functions, including signal transduction, protein-protein interactions, and protein stability. wikipedia.org For example, the methylation of histones, the proteins around which DNA is wound, is a key epigenetic mark that influences chromatin structure and gene expression. wikipedia.orgwikipedia.org The methylation status of specific histone residues can either activate or repress transcription. wikipedia.org Furthermore, non-histone proteins are also subject to methylation, which can modulate their activity and interactions. For instance, the methylation of certain proteins is involved in processes like axonal transport and maintaining plasma membrane integrity. frontiersin.org

| Amino Acid Residue | Type of Methylation | Key Enzymes | Functional Consequences | Reference |

| Arginine | Monomethylation, symmetric dimethylation, asymmetric dimethylation | Protein Arginine Methyltransferases (PRMTs) | Regulation of signal transduction, protein-protein interactions. | wikipedia.org |

| Lysine | Monomethylation, dimethylation, trimethylation | Lysine Methyltransferases (KMTs) | Histone modification, regulation of gene expression. | wikipedia.orgwikipedia.org |

Epigenetic Implications and Gene Expression Modulation

The influence of this compound and its metabolic precursors on DNA and protein methylation has profound epigenetic implications, ultimately leading to the modulation of gene expression. nih.govmdpi.com Epigenetic modifications act as a bridge between environmental factors, such as nutrition, and the resulting phenotype. nih.govmdpi.com The availability of methyl donors like methionine is a critical nutritional factor that can shape the epigenome. nih.govmdpi.com

Alterations in the cellular methylation potential can lead to changes in the expression of genes involved in a wide array of biological processes, including development, metabolism, and neuronal function. nih.govjneurosci.org For example, maternal intake of methyl-group donors during pregnancy can influence the DNA methylation patterns in offspring, potentially affecting their long-term health and risk of disease. mdpi.com In the context of the brain, methionine levels can impact the methylation of genes that regulate normal brain function and have been linked to stress-related disorders. nih.gov Studies in various organisms have demonstrated that changes in methionine metabolism are associated with tissue-specific alterations in DNA methylation and corresponding changes in gene transcription. oup.com The dynamic regulation of methylation, influenced by the availability of compounds like this compound, is therefore a key mechanism for controlling gene expression in response to both developmental cues and environmental signals. microbiologyresearch.orgresearchgate.net

Participation in Advanced Biomolecule Synthesis and Engineering

This compound and its derivatives are valuable tools in the fields of peptide and protein chemistry, contributing to the synthesis of modified biomolecules with enhanced properties for various applications, including drug development and protein engineering. ontosight.aichemimpex.com

N-Methylated Peptide Synthesis and Bioconjugation in Drug Development

The incorporation of N-methylated amino acids, such as this compound, into peptides is a widely used strategy in medicinal chemistry to improve the pharmacological properties of peptide-based drugs. researchgate.netnih.gov N-methylation of the peptide backbone can enhance metabolic stability by reducing susceptibility to enzymatic degradation, improve membrane permeability, and influence the conformational properties of the peptide. researchgate.net The synthesis of N-methylated peptides can be achieved through various chemical methods, often involving the use of protected N-methylated amino acid building blocks during solid-phase peptide synthesis. researchgate.netnih.gov

Bioconjugation, the process of linking biomolecules to other molecules, is another area where methionine derivatives play a role. Methionine residues in proteins and peptides can be selectively targeted for chemical modification. researchgate.netrsc.org For instance, hypervalent iodine reagents have been developed for the selective labeling of methionine residues. researchgate.net This allows for the site-specific attachment of drugs, imaging agents, or other functional moieties to proteins, a crucial capability in the development of targeted therapeutics and diagnostic agents. rsc.org Chemoenzymatic strategies are also being explored for the N-methylation of peptides through bioconjugation to catalytic enzyme scaffolds. nih.gov

Protein Engineering Applications

This compound and other N-methylated amino acids are also utilized in protein engineering to create proteins with novel or enhanced properties. chemimpex.comuwaterloo.ca The introduction of N-methylated residues can influence the local conformation and flexibility of the protein backbone, potentially leading to increased stability or altered function. chemimpex.com For example, N-methylation of amino acids in the reverse turn of a β-sheet can help to nucleate and stabilize this secondary structure motif. rsc.org

The ability to incorporate unnatural amino acids, including N-methylated ones, into proteins allows for the fine-tuning of protein structure and function beyond what is possible with the standard 20 proteinogenic amino acids. uwaterloo.ca This is particularly relevant in the design of enzymes with improved catalytic activity or stability, and in the development of protein-based therapeutics with enhanced efficacy. chemimpex.com Furthermore, engineered protein sensors for specific molecules, such as L-methionine, have been developed using protein engineering techniques, highlighting the importance of understanding and manipulating protein-ligand interactions. rsc.org

Synthesis of N-Methylated Polypeptides

N-methylated polypeptides are polymers composed of N-methylated amino acids. The synthesis of these polypeptides, including those containing this compound, has been a subject of significant research. One common method for synthesizing polypeptides is the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). rsc.org However, the synthesis of N-methylated polypeptides presents unique challenges.

A study investigating the ROP of α-substituted and N-methylated NCAs (αNNCAs) of several amino acids, including this compound, provided insights into the polymerization process. rsc.org The research highlighted the significant impact of steric hindrance from both the initiators and the monomers on the polymerization and the resulting polymers. rsc.org In contrast, electronic effects were found to have a less significant influence. rsc.org This research also revealed that poly(this compound) can form helical secondary structures in solution, demonstrating the potential for creating structured biomaterials. rsc.org

The synthesis process can be influenced by various factors, including the choice of solvent and initiator. For instance, the use of different solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM), and initiators with varying steric bulk, such as neopentyl amine and n-butyl amine, affects the outcome of the polymerization. rsc.org

The table below summarizes key findings from a study on the synthesis of N-methylated polypeptides.

| Factor Investigated | Observation | Reference |

| Steric Hindrance | Significantly affects polymerization and the resulting polymers. | rsc.org |

| Electronic Effects | Have a minor influence on the polymerization process. | rsc.org |

| Solvent Polarity | Different solvents (DMF, DCM) can influence the reaction. | rsc.org |

| Initiator Steric Demand | Different initiators (neopentyl amine, n-butyl amine) impact polymerization. | rsc.org |

| Poly(this compound) Structure | Forms helical secondary structures in solution. | rsc.org |

Roles in Specialized Organismal Metabolism

Methionine is a crucial amino acid in plants, serving as a precursor for essential compounds involved in growth and defense. It is the immediate precursor to S-adenosylmethionine (AdoMet), a primary methyl group donor for numerous transmethylation reactions and an intermediate in the biosynthesis of polyamines and the plant hormone ethylene. researchgate.net Plants, unlike many other organisms, can synthesize methionine de novo. researchgate.net

Recent studies have highlighted the role of methionine and its derivatives in plant responses to abiotic stress, such as salinity. researchgate.net For example, the application of methionine to maize plants under salt stress has been shown to improve photosynthetic efficiency, antioxidant activities, and the production of osmolytes and secondary metabolites. researchgate.net This suggests that methionine metabolism plays a significant role in mitigating the negative impacts of environmental stressors.

The accumulation of amino acids, including those derived from methionine, is a common plant response to abiotic stress. ufv.br This accumulation can be a result of the breakdown of abundant proteins and the induction of catabolic pathways to provide alternative energy sources when photosynthesis is compromised. ufv.br Furthermore, the synthesis of amino acid-derived secondary metabolites is often upregulated during the recovery period following stress. ufv.br

Homocysteine, a non-proteinogenic amino acid and a precursor to methionine, is also integral to plant stress responses. frontiersin.org It is involved in the recycling of AdoMet and influences the production of ethylene, polyamines, and nicotianamine. frontiersin.org Alterations in the balance of AdoMet and its byproduct, S-adenosylhomocysteine (AdoHcy), can affect the methylation status of DNA and histones, thereby influencing gene expression. frontiersin.org

The metabolism of methionine and its derivatives is not confined to individual organisms but also plays a critical role in the interactions between microbes and their hosts. Gut microbiota, for instance, have a significant impact on the host's methionine metabolism. frontiersin.orgnih.gov Studies using germ-free animal models have shown that the absence of gut microbiota leads to elevated levels of methionine in the host, which is primarily metabolized to S-adenosylmethionine (SAM) in the liver. frontiersin.orgnih.gov This indicates that the gut microbiota are responsible for a portion of the host's methionine metabolism. frontiersin.org

The interaction between different microbial species can also influence the production of methionine-derived compounds. For example, in the oral microbiome, the interaction between Streptococcus gordonii and Fusobacterium nucleatum stimulates the production of volatile methyl mercaptan, a compound derived from methionine. asm.org S. gordonii secretes ornithine, which increases the demand for methionine in F. nucleatum for polyamine synthesis, leading to an increase in methyl mercaptan production. asm.org

Methionine metabolism is also crucial for the survival and virulence of pathogenic bacteria. In Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, the inability to synthesize methionine and SAM leads to rapid cell death and an inability to infect a host. pnas.org This highlights the essential role of the methionine biosynthetic pathway for this pathogen. pnas.org

The table below summarizes the key findings on the role of microbial methionine metabolism in host interactions.

| Organism/System | Observation | Reference |

| Gut Microbiota (Pigs, Mice) | Absence of microbiota leads to elevated host methionine and SAM levels. | frontiersin.orgnih.gov |

| Streptococcus gordonii & Fusobacterium nucleatum | Interspecies interaction stimulates methyl mercaptan production from methionine. | asm.org |

| Mycobacterium tuberculosis | Inactivation of methionine biosynthesis leads to rapid cell death and loss of virulence. | pnas.org |

This compound and its derivatives are precursors to a variety of unique natural products in different organisms. A notable example is the presence of this compound sulfoxide (B87167) in red algae. This compound has been isolated from the red alga Grateloupia doryphora and Grateloupia turuturu. scite.aicolab.ws The presence of this sulfoxide derivative suggests specific metabolic pathways in these marine organisms that modify the methionine structure.

In addition to algae, other marine organisms also produce unique compounds derived from N-methylated methionine. For instance, ciliatamide D, a lipopeptide containing an this compound sulfone moiety, was isolated from a marine sponge of the genus Stelletta. researchgate.net

The oxidation of methionine to methionine sulfoxide is a reversible process catalyzed by methionine sulfoxide reductases (MSRs). nih.govnih.gov These enzymes are found in a wide range of organisms, from bacteria to higher plants, and play a crucial role in repairing proteins damaged by oxidative stress. nih.govnih.gov In photosynthetic organisms like algae, the expression of MSR genes is often upregulated under conditions of oxidative stress, such as high light or exposure to hydrogen peroxide. nih.gov

Investigating N-Methylated Methionine in Nutritional and Pharmacological Contexts

Methionine is an essential amino acid in animal diets, crucial for growth, development, and protein synthesis. researchgate.netimrpress.com In animal feed, methionine is often supplemented in synthetic forms, including L-methionine (L-Met), DL-methionine (DL-Met), and 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). researchgate.netimrpress.com The metabolic efficiency and bioavailability of these different sources can vary between animal species. researchgate.netimrpress.com

The absorption and metabolism of these methionine sources differ. For example, HMTBA is primarily absorbed via the monocarboxylate transporter 1 (MCT1), while DL-Met utilizes multiple carrier-mediated systems. researchgate.netimrpress.com The conversion of D-Met and HMTBA to the biologically active L-Met occurs in the liver, kidneys, and small intestine through oxidation and transamination. researchgate.netimrpress.com

Studies have shown that the intestine plays a significant role in the first-pass metabolism of dietary methionine sources. nih.govnih.gov The capacity of the intestine to convert HMTBA to L-Met has been confirmed in various studies. nih.gov Research using intestinal cell lines has suggested that HMTBA may be more likely to bypass the initial intestinal metabolism compared to DL-Met. nih.govnih.gov

The table below outlines the different dietary supplemental methionine sources and their metabolic characteristics.

| Methionine Source | Absorption Mechanism | Conversion to L-Met | Reference |

| L-methionine (L-Met) | Multiple carrier-mediated systems | N/A | researchgate.netimrpress.com |

| DL-methionine (DL-Met) | Multiple carrier-mediated systems | Oxidation and transamination in liver, kidneys, small intestine | researchgate.netimrpress.com |

| 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) | Monocarboxylate transporter 1 (MCT1) | Oxidation and transamination in liver, kidneys, small intestine | researchgate.netimrpress.com |

Exploration of Derivatives for Specific Therapeutic Applications

The therapeutic potential of this compound and its derivatives extends across a spectrum of diseases, leveraging their roles in crucial metabolic pathways. Researchers have synthesized and evaluated a variety of these derivatives, aiming to enhance efficacy, stability, and target specificity for conditions ranging from liver disease and cancer to neurodegenerative and inflammatory disorders. This section explores the research findings related to the therapeutic applications of several key this compound derivatives.

S-Adenosyl-L-methionine (SAMe): A Multifaceted Therapeutic Agent

S-Adenosyl-L-methionine (SAMe), a critical metabolite of methionine, serves as a primary methyl group donor in numerous biochemical reactions, impacting the synthesis and function of hormones, neurotransmitters, nucleic acids, and proteins. nih.gov Its therapeutic potential has been investigated in a variety of conditions.

Liver Disease: SAMe has shown promise in restoring normal liver function in various chronic liver diseases, including alcoholic and non-alcoholic cirrhosis and cholestasis. nih.gov It is also suggested to play a role in preventing or reversing liver damage caused by certain drugs and toxins. nih.gov Clinical studies, although sometimes inconclusive, have explored its use in conditions like intrahepatic cholestasis of pregnancy, alcoholic liver cirrhosis, and hepatitis C. nih.gov The administration of SAMe has been found to improve some biochemical markers of liver function. nih.govnih.gov

Osteoarthritis: A significant body of evidence suggests that SAMe can be an effective treatment for osteoarthritis. ebsco.com Multiple studies have indicated that SAMe provides pain relief and improves joint function to a degree comparable to nonsteroidal anti-inflammatory drugs (NSAIDs), but often with fewer side effects. mayoclinic.org

Depression: SAMe has been investigated as a treatment for depression, with some studies suggesting it has a positive effect. ebsco.commayoclinic.org It is believed to influence the metabolism of neurotransmitters, which may contribute to its antidepressant properties. nih.gov However, the evidence is not yet considered conclusive, and further well-designed studies are needed. nih.govmayoclinic.org

Other Conditions: The potential utility of SAMe has been explored in other conditions as well. There is some, though less consistent, evidence for its use in fibromyalgia. ebsco.com It has also been investigated as a supportive treatment for Parkinson's disease, partly because the common Parkinson's drug levodopa (B1675098) can deplete the body's SAMe levels. ebsco.com

N-Acetyl-L-methionine (NAM): A Protective and Nutritional Derivative

N-Acetyl-L-methionine (NAM) is a derivative where an acetyl group is attached to the nitrogen of L-methionine. This modification has been explored for its protective and nutritional benefits.

Hepatoprotection and Ischemia-Reperfusion Injury: NAM has demonstrated efficacy in preventing liver damage. For instance, in cases of acetaminophen-induced hepatotoxicity, NAM is believed to offer protective effects. It has also shown potential in preventing ischemia-reperfusion injury following events like cardiac arrest and liver transplantation. formulationbio.com

Nutritional Supplementation: NAM is considered nutritionally and metabolically equivalent to L-methionine and can serve as a bioavailable source of this essential amino acid. formulationbio.com It is used in nutritional therapy for patients with nutritional deficiencies or weakness after an infection and as a component of peritoneal dialysis solutions for individuals with renal failure. drugbank.com The U.S. Food and Drug Administration has approved its use as a source of L-methionine in certain foods. ecfr.gov

Antioxidant Properties: NAM is recognized as a superior scavenger of reactive oxygen species (ROS), which contributes to its protective effects against oxidative stress-induced cellular damage. formulationbio.com

Fmoc-N-methyl-L-methionine: A Key Building Block in Drug Development

Fmoc-N-methyl-L-methionine is a derivative primarily utilized in the laboratory for the synthesis of complex peptides. chemimpex.com The fluorenylmethoxycarbonyl (Fmoc) protecting group enhances its stability and efficiency during solid-phase peptide synthesis. chemimpex.com This makes it a valuable tool for researchers developing novel peptide-based drugs, particularly in the fields of:

Oncology: By incorporating Fmoc-N-methyl-L-methionine, scientists can modify peptide structures to create potential new cancer therapeutics. chemimpex.com

Infectious Diseases: This derivative is also used in the design of peptide-based drugs aimed at treating infectious diseases. chemimpex.com

N-Formylmethionine (fMet): A Biomarker and Inflammatory Mediator

N-formylmethionine (fMet) is the initial amino acid in protein synthesis in bacteria and mitochondria. caymanchem.com Its presence and levels in the body have been linked to various disease states.

Biomarker of Disease and Aging: Elevated levels of fMet have been associated with an increased risk for a range of late-onset diseases, including renal disease, heart failure, coronary artery disease, and chronic obstructive pulmonary disease (COPD), as well as all-cause mortality. caymanchem.comsanger.ac.uk This suggests its potential as a biomarker for aging and disease risk. sanger.ac.uk In critically ill patients, higher fMet abundance is linked to increased mortality and a metabolic shift involving incomplete fatty acid oxidation. nih.gov

Inflammatory Response: As a component of mitochondria, which have prokaryotic origins, fMet can act as a potent chemoattractant for neutrophils, a type of white blood cell. frontiersin.org It can trigger various neutrophil functions, leading to inflammation and potential tissue damage. frontiersin.org Elevated levels of fMet have been observed in autoimmune conditions like rheumatoid arthritis and systemic sclerosis, where it is thought to contribute to neutrophil-mediated inflammation. frontiersin.org

Other N-Acyl Derivatives with Therapeutic Potential

Research has also explored other N-acyl derivatives of L-methionine for specific therapeutic applications.

Hepatoprotective N-Benzoyl Derivatives: In a study investigating treatments for paracetamol (acetaminophen)-induced liver injury in rats, two synthesized derivatives, N-(m-nitrobenzoyl)-L-methionine and N-(m-aminobenzoyl)-L-methionine , were evaluated. ect-journal.kzresearchgate.net Both compounds were found to reduce the increase in serum transaminases, bilirubin, and glycemia caused by paracetamol poisoning. ect-journal.kzresearchgate.net The protective effects of N-(m-aminobenzoyl)-L-methionine were particularly notable and comparable to the recognized antidote, methionine. researchgate.net

Interactive Data Table of this compound Derivatives and Their Therapeutic Applications

| Compound Name | Therapeutic Application | Key Research Findings |

| S-Adenosyl-L-methionine (SAMe) | Liver Disease, Osteoarthritis, Depression | Restores normal hepatic function in various chronic liver diseases. nih.gov Provides pain relief in osteoarthritis comparable to NSAIDs. ebsco.commayoclinic.org Shows potential antidepressant effects. ebsco.commayoclinic.org |

| N-Acetyl-L-methionine (NAM) | Hepatoprotection, Ischemia-Reperfusion Injury, Nutritional Supplementation | Protects against acetaminophen-induced liver toxicity. Prevents injury after cardiac arrest and liver transplantation. formulationbio.com Serves as a bioavailable source of L-methionine. formulationbio.com |

| Fmoc-N-methyl-L-methionine | Drug Development (Oncology, Infectious Diseases) | Used as a building block in the synthesis of peptide-based therapeutics. chemimpex.com |

| N-Formylmethionine (fMet) | Disease Biomarker, Inflammatory Mediator | Elevated levels are associated with increased risk of several late-onset diseases and mortality. caymanchem.comsanger.ac.uk Acts as a potent neutrophil activator, contributing to inflammation. frontiersin.org |

| N-(m-nitrobenzoyl)-L-methionine | Hepatoprotection | Reduced biochemical markers of liver damage in a rat model of paracetamol poisoning. ect-journal.kzresearchgate.net |

| N-(m-aminobenzoyl)-L-methionine | Hepatoprotection | Showed significant protection against paracetamol-induced liver injury in rats, with effects comparable to methionine. ect-journal.kzresearchgate.net |

Research Methodologies for Studying N Methyl L Methionine

Synthetic Methodologies for N-Methyl-L-Methionine and its Derivatives

The synthesis of this compound can be achieved through various chemical and biocatalytic routes, each offering distinct advantages in terms of yield, stereoselectivity, and applicability to creating derivatives.

Chemical synthesis provides robust and versatile methods for the N-methylation of L-methionine. A common strategy involves reductive methylation, which utilizes formaldehyde (B43269) in the presence of a reducing agent. researchgate.net However, this approach can sometimes lead to the formation of byproducts, such as N,N-dimethylated compounds, and may require harsh reaction conditions. researchgate.net

To achieve more controlled mono-N-methylation and preserve the stereochemistry of the chiral center, protecting group strategies are often employed. One effective approach is the formation of a 5-oxazolidinone (B12669149) intermediate from the parent amino acid. acs.org This heterocyclic intermediate protects both the carboxyl and amino groups, allowing for selective N-methylation. Subsequent hydrolysis of the oxazolidinone yields the desired N-methylated amino acid. acs.org Another method involves activating the amino group with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation. researchgate.net

For research in metabolic studies and positron emission tomography (PET), isotopically labeled this compound is required. The synthesis of L-[methyl-¹¹C]methionine, for example, has been achieved with high radiochemical yield and purity. snmjournals.org This is typically performed by reacting a suitable precursor, such as L-S-benzyl homocysteine, with a radiolabeled methylating agent like [¹¹C]methyl iodide. snmjournals.org

Table 1: Comparison of Chemical Synthesis Approaches

| Method | Key Reagents/Intermediates | Advantages | Challenges |

| Reductive Methylation | Formaldehyde, Formic Acid (Eschweiler-Clarke) or other reductants | Direct, often uses inexpensive reagents | Risk of over-methylation (N,N-dimethylation), harsh conditions may decompose some substrates researchgate.net |

| 5-Oxazolidinone Method | Formaldehyde (to form the intermediate), Methylating agent, Hydrolysis | High stereoselectivity, good for mono-N-methylation, protects other functional groups acs.org | Multi-step process |

| o-NBS Activation | o-nitrobenzenesulfonyl chloride, Methylating agent (e.g., methyl p-nitrobenzenesulfonate) | Efficient for solid-phase synthesis, good yields researchgate.net | Requires addition and removal of the protecting group |

| Radiolabeling | L-homocysteine precursor (e.g., L-S-benzyl homocysteine), [¹¹C]methyl iodide | Produces isotopically labeled compounds for tracer studies, fast synthesis time (12-15 min) snmjournals.org | Requires specialized equipment for handling short-lived isotopes |

Chemo-enzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to purely chemical synthesis. These strategies leverage the inherent specificity of enzymes to achieve transformations that are often difficult to control chemically. nih.gov

A prominent biocatalytic approach involves the use of whole-cell systems engineered to produce N-methylated amino acids. For instance, a pyruvate-overproducing strain of Corynebacterium glutamicum can be modified to express an N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida. nih.gov This engineered organism can convert sugars and methylamine (B109427) directly into N-methyl-L-alanine, a process that avoids the formation of di-N-methyl byproducts and demonstrates the potential for fermentative production of N-methylated amino acids. nih.gov

Enzyme cascades are another powerful tool. O-acetyl-L-homoserine sulfhydrolases (OAHS), such as ScOAHS from Saccharomyces cerevisiae, can synthesize various L-methionine analogues from L-homocysteine and different organic thiols. nih.gov These enzymatically produced analogues can then serve as substrates for methionine adenosyltransferases (MATs) to create a diverse library of S-adenosyl-L-methionine (SAM) analogues. nih.govnih.gov This coupled chemo-enzymatic system, where the methionine analogue is generated and utilized in situ, is highly efficient and circumvents issues related to the instability of SAM analogues. nih.gov

Another innovative biocatalytic strategy involves the reversal of the catabolic Ehrlich pathway. The enzyme KdcA, a decarboxylase from Lactococcus lactis, can catalyze the reverse reaction—the carboxylation of an aldehyde (methional) using gaseous CO₂. springernature.com The resulting 2-keto acid is then converted to the corresponding amino acid via a transamination reaction, demonstrating a novel route for fixing carbon dioxide into valuable amino acids like L-methionine. springernature.com

Advanced Analytical Techniques for Detection and Quantification

The accurate detection and quantification of this compound require sensitive and selective analytical methods capable of resolving it from structurally similar compounds in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for the separation and quantification of amino acids and their derivatives. For compounds like this compound, which lack a strong chromophore, pre-column derivatization is often necessary to enhance detection by UV or fluorescence detectors. researchgate.net

Common derivatizing agents include phenyl isothiocyanate (PITC) and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F). researchgate.nettandfonline.com The resulting derivatives are then separated, typically on a reversed-phase column (e.g., C18). researchgate.nettandfonline.com Another approach utilizes mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms on a single column, allowing for the separation of underivatized amino acids and their impurities. nih.govsielc.com

The choice of mobile phase, column, and detector is critical for achieving optimal separation and sensitivity. Gradient elution is frequently used to resolve complex mixtures of amino acids. researchgate.net These methods have been validated to show high sensitivity, with limits of detection (LOD) and quantification (LOQ) in the low micromolar to picomolar range, making them suitable for analyzing biological samples. researchgate.netnih.gov

Table 2: Examples of HPLC Methods for Methionine and Related Compounds

| Analyte(s) | Column | Derivatization Agent | Mobile Phase | Detection |

| Methionine | Ultimate Prime C18 researchgate.net | Phenyl isothiocyanate (PITC) | Gradient of sodium acetate (B1210297) buffer and acetonitrile/water researchgate.net | UV (254 nm) researchgate.net |

| L-Methionine | InertSustain® C18 tandfonline.com | 4-fluoro-7-nitrobenzofurazan (NBD-F) | Not specified | Fluorescence (Ex: 470 nm, Em: 530 nm) tandfonline.com |

| L-Methionine & Impurities | SIELC® Primesep 100 (Mixed-mode) nih.gov | None (Underivatized) | Gradient of water, acetonitrile, and sulfuric acid sielc.com | UV (200 nm) sielc.com |

| Methylated Amino Acids | Reversed-phase column koreascience.kr | o-phthaldialdehyde (OPA) | Not specified | Fluorescence koreascience.kr |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and for studying its dynamics. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming the presence and location of the N-methyl group. chemicalbook.comchemicalbook.com

For studying protein dynamics and interactions, specific isotope labeling is a powerful strategy. A straightforward method has been developed to label methionine residues specifically with ¹³CHD₂ methyl isotopomers against a deuterated background. acs.org This approach yields protein samples with nearly 100% incorporation of the desired isotopomer, which is ideal for ¹H and ¹³C spin relaxation experiments like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion. acs.org These experiments can probe conformational exchange processes on the microsecond to millisecond timescale. nih.gov

Solid-state ¹³C NMR has also been used to study the conformational differences of methionine in crystalline forms, where distinct chemical shifts for the methyl carbon can indicate the presence of different conformers within the crystal lattice. capes.gov.br Furthermore, 2D NMR techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are used in metabolomics to track the metabolic fate of ¹³C-labeled methionine, providing a comprehensive view of methylation events within a cell. nih.govacs.org

Table 3: Representative NMR Chemical Shifts (δ) for Methionine

| Nucleus | Atom Position | Typical Chemical Shift (ppm) | Reference |

| ¹³C | Methyl (S-CH₃) | 15.8 - 18.7 | capes.gov.br |

| ¹³C | Alpha-Carbon (Cα) | ~54 | capes.gov.br |

| ¹³C | Beta-Carbon (Cβ) | ~32 | capes.gov.br |

| ¹³C | Gamma-Carbon (Cγ) | ~30 | capes.gov.br |

| ¹H | Methyl (S-CH₃) | ~2.1 | chemicalbook.com |

| ¹H | Alpha-Proton (Hα) | ~3.8 | news-medical.net |

Note: Chemical shifts can vary depending on the solvent, pH, and molecular conformation.

Enzymatic assays offer high selectivity for the determination of L-methionine and related compounds, often with simpler sample preparation than chromatographic methods. nih.gov One such assay couples adenosylmethionine synthetase (AdoMetS) with a pyrophosphate (PPi) detection system. nih.gov In this system, AdoMetS specifically consumes L-methionine and ATP to produce SAM and PPi. The released PPi is then quantified using a second enzyme system, which can be adapted for UV, visible, or fluorescent readouts. This assay is highly selective for L-methionine and is not affected by other amino acids. nih.gov

Another selective method uses L-methionine decarboxylase (MetDC), which converts L-methionine to 3-methylthiopropylamine. tandfonline.com The product can then be quantified using a colorimetric reaction involving copper amine oxidase and horseradish peroxidase. This assay has proven effective for determining L-methionine levels in human serum. tandfonline.comnih.gov

Kinetic analysis of these enzymatic reactions is crucial for understanding enzyme mechanisms and for optimizing assay conditions. The Michaelis-Menten model is commonly used to determine key kinetic parameters, such as the maximum reaction rate (Vmax) and the Michaelis constant (KM), which reflects the enzyme's affinity for its substrate. azom.com These parameters can be determined by measuring the initial reaction rate at various substrate concentrations, often monitored by NMR spectroscopy or other quantitative methods. news-medical.netazom.com

Table 4: Kinetic Parameters of Enzymes Involved in Methionine Metabolism

| Enzyme | Substrate | Kₘ | Vₘₐₓ | Organism/System |

| Methionine Adenosyltransferase (MAT) | L-Methionine | 6.1 ± 0.3 µM | 135.4 ± 1.5 nmol/mg/h | HL-60 Cells nih.gov |

| Cobalamin-independent Methionine Synthase (MetE) | (6S)-5-methyl-tetrahydropteroyl-L-glutamate₃ | 0.8 - 6.8 µM | Not specified | Aspergillus sojae, Rhizopus delemar, Rhizopus microsporus dtu.dk |

| Porcine Acylase | N-acetyl-L-methionine | 11.2 mM | 0.057 mM/min | Porcine Kidney (Commercial) news-medical.netazom.com |

*Values determined from Lineweaver-Burk plot analysis in an educational experimental setup.

In Vitro and In Vivo Model Systems

In vitro and in vivo models are foundational to understanding the biological relevance of a compound. In vitro systems, such as cell cultures, offer a controlled environment to dissect molecular mechanisms, while in vivo animal models provide insights into the complexities of a whole organism's physiology, including metabolism and systemic effects.

Cell culture models are indispensable for initial metabolic and functional screening. These systems allow for controlled experiments to trace the metabolic pathways of a compound and observe its direct effects on cellular behavior. Although studies focusing explicitly on this compound are limited, the methodologies are well-established from research on L-methionine and its various derivatives.

For instance, cancer cell lines are frequently used to study altered amino acid metabolism. Many cancer cells exhibit "methionine dependency," a heightened requirement for exogenous methionine for growth, making them excellent models to probe metabolic pathways. springernature.com Studies on hepatocellular carcinoma (HCC) cells, such as the WCH17 cell line, have been used to characterize the uptake and transport mechanisms of radiolabeled L-[methyl-11C]-methionine. nih.gov Similarly, the porcine epithelial cell line IPEC-J2 has been employed to compare the intracellular metabolism of different methionine sources, revealing differences in the regulation of transmethylation and remethylation pathways. nih.gov Such models could be readily adapted to study this compound to determine its cellular uptake, stability, and whether it can be metabolized into other biologically active molecules.

Isotope tracing, using molecules labeled with stable or radioactive isotopes (e.g., 13C, 14C, 3H), is a key technique in these models. By introducing labeled this compound to a cell culture, researchers could use techniques like mass spectrometry to track the label's incorporation into other metabolites, thereby mapping its metabolic fate.

Table 1: Examples of Cell Culture Models in Methionine Research and Their Potential Application to this compound

| Cell Line | Organism/Tissue of Origin | Application in Methionine Research | Potential Application for this compound Studies |

|---|---|---|---|

| WCH17 | Woodchuck Hepatocellular Carcinoma | Characterization of L-methionine transport and uptake mechanisms. nih.gov | Investigating cellular uptake kinetics and transport proteins. |

| IPEC-J2 | Porcine Small Intestine Epithelium | Comparing metabolic pathways for different methionine sources (L-Met, DL-Met). nih.gov | Determining metabolic stability and conversion to other metabolites. |

| HTB-14 | Human Astrocytoma | Studying L-methionine incorporation into proteins, lipids, RNA, and DNA. nih.gov | Assessing impact on macromolecule synthesis and cellular proliferation. |

| Various Cancer Lines | Human | Investigating "methionine dependency" and altered metabolism in cancer. springernature.com | Screening for potential anti-proliferative or metabolic effects. |

Different species are used to answer specific questions. For example, poultry models are common in nutritional studies because their plant-based feeds are often low in methionine, making them sensitive to supplementation. rovedar.com Studies in chickens have compared the efficacy of L-methionine and DL-methionine sources on growth performance and the activity of methionine-metabolizing enzymes. mdpi.com Rodent models are frequently used in pharmacological and metabolic research. Mice and rats have been used to study how dietary methionine levels impact everything from aging and lifespan to liver health and brain function. nih.gov In vivo studies using stable isotopes in pigs and lambs have been instrumental in determining where and how different forms of methionine are converted into the biologically active L-form. nih.gov

Should this compound be investigated, these models would be essential. Pharmacokinetic studies in rats or mice would establish its bioavailability and tissue distribution. Nutritional studies in poultry or pigs could determine if it can serve as a source of methionine or if it has unique effects on growth and health.

Table 2: Animal Models Used in Methionine Research and Potential Investigations for this compound

| Animal Model | Area of Investigation | Key Findings for L-Methionine | Potential Application for this compound Studies |

|---|---|---|---|

| Poultry (Chicken) | Nutrition, Metabolism | Determines efficacy of different methionine sources on growth and feathering. rovedar.commdpi.com | Assessing bioavailability and nutritional value. |

| Swine (Pig) | Metabolism | Traces the conversion of methionine precursors to L-methionine in different organs. nih.gov | Determining systemic metabolism and organ-specific conversion. |

| Rodents (Rat, Mouse) | Metabolism, Pharmacology, Aging | Links methionine metabolism to lifespan, disease states, and epigenetic regulation. nih.gov | Evaluating pharmacological activity and long-term physiological effects. |

| Ruminants (Lamb) | Metabolism | Investigates the role of specific organs (e.g., kidney) in metabolizing methionine sources. nih.gov | Studying metabolic pathways in species with unique digestive systems. |

Plants and microorganisms are primary producers of essential amino acids, including methionine. nih.gov They serve as excellent systems for elucidating biosynthetic pathways and for metabolic engineering to produce valuable compounds. youtube.com The de novo synthesis of L-methionine is well-characterized in plants and microbes, starting from aspartate and involving key enzymes like cystathionine (B15957) γ-synthase and methionine synthase. nih.govoup.compnas.orgresearchgate.net

While the specific biosynthetic pathway for this compound is not well-documented, research into related N-methylated amino acids provides clues. Metabolic engineering in microbes often focuses on strategies like expressing specific methyltransferases that can attach a methyl group to an amino acid. nih.gov For example, bacteria such as Corynebacterium glutamicum and Escherichia coli have been extensively engineered to overproduce L-methionine by modifying their native metabolic pathways to remove feedback inhibition and channel precursors toward methionine synthesis. sciopen.comresearchgate.netresearchgate.netnih.gov

These same principles could be applied to this compound. Once the enzyme responsible for the N-methylation of L-methionine is identified (a putative N-methyltransferase), its gene could be introduced into a high-production microbial chassis like E. coli. Further engineering to optimize precursor supply and eliminate competing pathways could then lead to the efficient biotechnological production of this compound. nih.gov

Table 3: Plant and Microbial Systems in Amino Acid Research

| System | Research Focus | Relevance to Methionine | Potential Application for this compound |

|---|---|---|---|

| Arabidopsis thaliana (Plant) | Biosynthesis, Regulation | Elucidation of L-methionine synthesis pathways and their genetic regulation. nih.govoup.com | Discovery of potential N-methyltransferase enzymes. |

| Escherichia coli (Bacteria) | Metabolic Engineering | Engineered for high-level production of L-methionine. sciopen.comresearchgate.netnih.gov | Chassis for heterologous expression of a biosynthetic pathway. |

| Corynebacterium glutamicum (Bacteria) | Metabolic Engineering | Industrial workhorse for amino acid production, including L-methionine. sciopen.comresearchgate.net | Platform for developing a fermentation-based production process. |

| Streptomyces sp. (Bacteria) | Biosynthesis Discovery | Identification of novel methionine biosynthetic routes. nih.gov | Source for discovering novel enzymes for N-methylation. |

Omics Approaches in this compound Research

Omics technologies provide a global, high-throughput view of the molecules that constitute a cell or organism. These approaches are powerful for generating hypotheses and understanding the systemic response to a specific compound, moving beyond the study of single pathways.

Metabolomics is the comprehensive analysis of all small molecules (metabolites) within a biological sample. It is a direct snapshot of the physiological and metabolic state. This approach is ideal for identifying the presence of a compound like this compound in tissues or biofluids and for discovering the metabolic changes it induces.

Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the workhorses of metabolomics. nih.govnih.gov For example, targeted LC-MS/MS methods have been developed to simultaneously quantify multiple metabolites in the methionine cycle, including methionine, S-adenosylmethionine (SAM), and S-adenosylhomocysteine (SAH), in plasma and cells. nih.gov Untargeted metabolomics, often using high-resolution mass spectrometry, can identify hundreds to thousands of metabolites, allowing researchers to compare the metabolic profiles of samples with and without exposure to a compound. biorxiv.org

A key application in the context of methylated compounds is the use of stable isotope tracers. By labeling cells or animals with [13C-methyl]methionine, researchers can use NMR or MS to trace the 13C-methyl group as it is transferred to a wide array of molecules, revealing the "global methylome." acs.orgacs.org This exact approach could be used with labeled this compound to determine if its methyl group is metabolically active and to identify the full spectrum of molecules it helps to generate.

Transcriptomics and proteomics catalog the complete set of RNA transcripts and proteins, respectively, providing a functional readout of the genome. longdom.org These technologies can reveal how a cell or organism alters its gene expression and protein landscape in response to a compound like this compound, offering deep insight into its mechanisms of action.

Transcriptomics , typically performed using RNA-sequencing (RNA-Seq), quantifies the expression levels of thousands of genes simultaneously. This can identify genes and signaling pathways that are activated or repressed by a compound. Integrated analysis of transcriptomics with DNA methylation data (methylomics) can further reveal if the changes in gene expression are linked to epigenetic modifications. creative-proteomics.com

Proteomics primarily uses mass spectrometry to identify and quantify thousands of proteins in a sample. longdom.org This can reveal changes in the abundance of specific enzymes or signaling proteins. A crucial application of proteomics is the analysis of post-translational modifications (PTMs), such as the methylation of arginine and lysine (B10760008) residues on proteins. nih.gov While this methylation is typically dependent on SAM derived from L-methionine, proteomics could be used to investigate whether this compound influences these or other PTMs, or to identify proteins that specifically bind to it. Combining methylome, transcriptome, and proteome analyses provides a powerful, multi-layered view of how a cell adapts to environmental or chemical stimuli. nih.gov

Future Directions and Emerging Research Avenues for N Methyl L Methionine

Elucidation of Novel N-Methylation Pathways and Enzymes Specific to N-Methyl-L-Methionine

The biosynthesis of this compound involves the transfer of a methyl group to the alpha-amino group of L-methionine. While S-adenosylmethionine (SAM) is the universal methyl donor for most biological methylation reactions, the specific enzymes and pathways dedicated to this compound synthesis are not fully characterized. Future research will likely focus on identifying and characterizing novel N-methyltransferases that specifically catalyze this reaction. Investigating the substrate specificity, kinetics, and regulatory mechanisms of these enzymes will be crucial. Uncovering these pathways could reveal new metabolic networks and regulatory functions associated with this compound.

Structural and Mechanistic Studies of N-Methyltransferases Acting on Methionine and its Derivatives

A deeper understanding of the enzymes responsible for methylating methionine requires detailed structural and mechanistic studies. Determining the three-dimensional structures of these N-methyltransferases will provide insights into their active sites and how they recognize and bind to both methionine and the methyl donor. nih.gov Such structural information is invaluable for understanding the catalytic mechanism of methyl transfer. Future studies may employ techniques like X-ray crystallography and cryo-electron microscopy to visualize these enzymes in complex with their substrates and products. Mechanistic studies, including kinetic analyses and site-directed mutagenesis, will help to elucidate the specific amino acid residues involved in catalysis and substrate binding. nih.gov

Engineering of Biological Systems for Enhanced Production or Biotransformation of this compound

The potential applications of this compound in various industries have spurred interest in developing efficient production methods. Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum presents a promising approach for the large-scale production of L-methionine and its derivatives. sciopen.com Future research will likely focus on optimizing these microbial systems for enhanced this compound synthesis. This could involve overexpressing the genes for specific N-methyltransferases, redirecting metabolic flux towards methionine biosynthesis, and eliminating competing pathways. sciopen.comnih.gov Additionally, the development of cell-free enzymatic systems for the biotransformation of L-methionine to this compound offers a controlled and efficient alternative to whole-cell fermentation.

Below is an interactive data table summarizing engineered strains for L-methionine production, which is a precursor for this compound.

Exploring the Therapeutic Potential of this compound and its Metabolites in Specific Disease Contexts

Emerging evidence suggests that methionine metabolism plays a significant role in various diseases, including cancer. mdpi.com Cancer cells often exhibit an increased demand for methionine, a phenomenon known as methionine dependency. mdpi.com This has led to research into methionine restriction as a potential anti-cancer strategy. mdpi.comgrantome.com Future investigations will likely explore the therapeutic potential of this compound and its metabolites in this context. It is hypothesized that this compound may have distinct effects on cancer cell metabolism compared to L-methionine. Furthermore, the role of methionine and its derivatives in neurological and metabolic disorders is an active area of research. nih.gov Understanding how this compound and its downstream metabolites influence these conditions could open up new therapeutic avenues.

A summary of research on methionine's role in disease is presented in the following table.

Advanced Research into its Role in Epigenetic Regulation and Gene Expression Beyond SAM-Mediated Methylation

S-adenosylmethionine (SAM) is the primary methyl donor for epigenetic modifications, such as DNA and histone methylation, which play a crucial role in regulating gene expression. nih.govmdpi.com These modifications are catalyzed by DNA methyltransferases (DNMTs) and histone methyltransferases. nih.gov The dysregulation of these epigenetic processes is associated with various diseases. mdpi.com While the role of SAM in methylation is well-established, the potential for other methylated compounds, like this compound, to influence epigenetic regulation is an intriguing area for future research. It is possible that this compound or its metabolites could directly or indirectly affect the activity of epigenetic modifying enzymes or serve as a substrate for novel methylation pathways. Advanced research in this area could uncover new layers of complexity in epigenetic control and its connection to metabolism.

Compound Names Mentioned

Q & A

Q. What are the common synthetic approaches for N-methyl-L-methionine and its derivatives in laboratory settings?

this compound derivatives are synthesized via carbobenzoxy (Cbz) protection strategies or direct alkylation. For example, N-Cbz-L-methionine is synthesized using benzyl chloroformate under controlled pH to protect the amino group, followed by methylation . Reaction conditions (e.g., temperature, stirring rate, and reagent stoichiometry) significantly impact yield and purity. Evidence from peptide synthesis studies highlights the importance of optimizing reaction time (e.g., 2 hours) and purification via recrystallization to achieve >97% purity .

Q. Which analytical methods are recommended for quantifying this compound in biological samples?

Enzymatic assays using methionine dehydrogenase or γ-lyase are common but require careful validation due to interference from ammonia or thiol-containing compounds (e.g., cysteine). Advanced methods like HPLC with UV detection or LC-MS/MS provide higher specificity. For instance, USP guidelines recommend HPLC with a resolution ≥0.4 between methionine and acetylated derivatives, validated using spiked plasma samples .

Q. How is the structural identity of this compound confirmed in synthetic studies?

Structural confirmation relies on multi-technique validation:

- NMR : ¹H/¹³C NMR verifies methyl group incorporation and stereochemistry .

- IR Spectroscopy : Confirms functional groups (e.g., S=O stretching at ~1050 cm⁻¹) .

- Elemental Analysis : Matches calculated vs. observed C, H, N, S ratios (e.g., C₇H₁₃NO₃S) .

- X-ray Crystallography : Resolves 3D conformation in crystalline forms .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ²H, ¹³C) be applied to study this compound metabolism in vivo?

Stable isotopes like [methyl-²H₃]- or [1-¹³C]-methionine enable kinetic modeling of methionine transmethylation, remethylation, and transsulfuration pathways. In human studies, continuous isotope infusion (5 hours) combined with plasma and breath sample analysis quantifies protein turnover rates and homocysteine recycling. Fed vs. fasting states alter metabolic partitioning, with transmethylation rates doubling postprandially .

Q. What experimental strategies mitigate nonenzymatic DNA methylation artifacts caused by S-adenosyl-L-methionine (SAMe) in cellular studies?

SAMe acts as a weak alkylating agent, generating 7-methylguanine and 3-methyladenine in DNA. To distinguish enzymatic vs. nonenzymatic methylation:

Q. How do steric and electronic factors influence the polymerization of this compound derivatives?

Ring-opening polymerization (ROP) of N-methylated N-carboxy anhydrides (αNNCAs) is sterically driven. Computational studies (coupled cluster calculations) show bulky methyl groups hinder chain propagation, favoring helical secondary structures in poly(this compound). Optimal polymerization requires anhydrous conditions and initiators like hexamethyldisilazane .

Data Analysis & Methodological Challenges

Q. How can researchers resolve contradictions in methionine assay results caused by interfering metabolites?

Contradictions arise from ammonia (enzymatic assays) or branched-chain amino acids (dehydrogenase assays). Solutions include:

Q. What quality control protocols ensure purity of this compound in pharmaceutical intermediates?

USP guidelines mandate:

Q. How do researchers assess the impact of N-methylation on methionine’s role in protein dynamics?

NMR studies with ¹³C-methyl-labeled methionine probe conformational changes in proteins. For example, methyl-TROSY spectra reveal side-chain mobility in hydrophobic pockets, while molecular dynamics simulations correlate methylation with altered binding affinity .

Emerging Applications

Q. Can this compound derivatives serve as biocompatible materials in drug delivery systems?

Poly(this compound) forms pH-responsive helices, enabling encapsulation of hydrophobic drugs. In vitro studies demonstrate controlled release under lysosomal conditions (pH 4.5–5.0), with biodegradation monitored via SEC-MALS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.